molecular formula C13H8N2O B3354762 Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- CAS No. 61059-08-3

Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-

Cat. No.: B3354762
CAS No.: 61059-08-3
M. Wt: 208.21 g/mol
InChI Key: DTUQIULLHMZCHI-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- typically involves multi-step processes that include cyclization and annulation reactions. One common method involves the cyclization of azaarenes with unsaturated aldehydes, catalyzed by amines and heterocyclic carbenes (NHCs). The reaction proceeds through a Michael addition followed by a 3+2 cycloaddition and aromatization . Another approach involves the use of metal-free catalytic tandem reactions, which offer a more environmentally friendly alternative .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are being explored to scale up the production of pyrrolo[1,2-a]quinoline derivatives .

Mechanism of Action

Properties

IUPAC Name

2-oxo-1H-pyrrolo[1,2-a]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-7-10-12-6-5-9-3-1-2-4-11(9)15(12)8-13(10)16/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQIULLHMZCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C2N1C3=CC=CC=C3C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485483
Record name Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61059-08-3
Record name Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 2
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 3
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 4
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 5
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 6
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-

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